1-Oxaspiro[5.5]undecan-4-aminehydrochloride
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Overview
Description
1-Oxaspiro[5.5]undecan-4-aminehydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and piperidine ring.
Preparation Methods
The synthesis of 1-Oxaspiro[5.5]undecan-4-aminehydrochloride involves several steps. One common synthetic route includes the reaction of a suitable oxirane precursor with a piperidine derivative under controlled conditions. The reaction typically requires the use of a strong acid catalyst to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-Oxaspiro[5.5]undecan-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecan-4-aminehydrochloride can be compared with other spirocyclic amines, such as:
1-Oxaspiro[4.5]decan-4-amine: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
1-Oxaspiro[6.5]dodecan-4-amine: Another spirocyclic amine with a larger ring size, which may exhibit different physical and chemical properties.
1-Oxaspiro[5.5]undecan-4-ol: A hydroxyl derivative of the compound, which may have different solubility and reactivity characteristics.
Properties
CAS No. |
2825011-56-9 |
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Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-4-7-12-10(8-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H |
InChI Key |
FUNJYVGFSWWTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)N.Cl |
Origin of Product |
United States |
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